Ethyl 2-amino-6-chloronicotinate
Overview
Description
Ethyl 2-amino-6-chloronicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It has a CAS Number of 936344-72-8 and a molecular weight of 200.62 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H9ClN2O2 . The InChI code for this compound is 1S/C8H9ClN2O2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3,(H2,10,11) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 200.62 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Scientific Research Applications
Ethylene Oxide Sterilization of Medical Devices
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Chemical Recycling of Poly(ethylene terephthalate)
This paper explores the chemical recycling of poly(ethylene terephthalate) (PET) from post-consumer soft-drink bottles. It critically reviews techniques like hydrolysis (both alkaline and acid) and glycolysis for recovering terephthalic acid monomer and producing secondary materials. The study also covers the kinetics of these reactions and their potential applications, such as in the production of unsaturated polyester resins or methacrylated oligoesters for coatings and paints, highlighting recycling's role in conserving raw materials and energy (Karayannidis & Achilias, 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-amino-6-chloropyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNGZIXONGGHIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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